molecular formula C12H15N3O2S B11044034 Benzyl 3-[(carbamothioylamino)imino]butanoate

Benzyl 3-[(carbamothioylamino)imino]butanoate

Cat. No.: B11044034
M. Wt: 265.33 g/mol
InChI Key: DFKLQVIXEOKNLY-NTEUORMPSA-N
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Description

BENZYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a hydrazono group, and a butanoate ester. Its molecular formula is C11H15N3O2S, and it has a molecular weight of 253.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE typically involves the reaction of benzyl hydrazinecarbothioamide with ethyl 3-oxobutanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of BENZYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

BENZYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

BENZYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE: Similar structure but with an ethyl group instead of a benzyl group.

    METHYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

BENZYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

benzyl (3E)-3-(carbamothioylhydrazinylidene)butanoate

InChI

InChI=1S/C12H15N3O2S/c1-9(14-15-12(13)18)7-11(16)17-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H3,13,15,18)/b14-9+

InChI Key

DFKLQVIXEOKNLY-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/CC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(=NNC(=S)N)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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